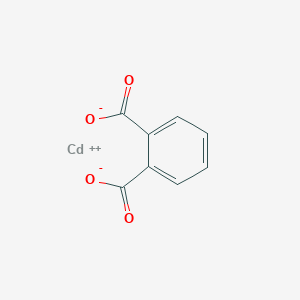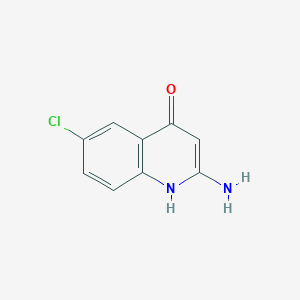
6-Methoxybenzofuran-2,3-dione
Descripción general
Descripción
6-Methoxybenzofuran-2,3-dione is a chemical compound with the molecular formula C9H6O4 . It is a benzofuran derivative, which is a class of compounds that are ubiquitous in nature . Benzofuran compounds have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran compounds can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling . A specific synthesis route for this compound involves the reaction of 6-methoxysalicylaldehyde with chloroacetone and potassium carbonate .Molecular Structure Analysis
The molecular structure of this compound consists of a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The molecular weight of this compound is 178.14154 .Chemical Reactions Analysis
Benzofuran compounds, including this compound, can undergo various chemical reactions. For example, a domino reaction involving the first Friedel-alkylation and subsequent intramolecular lactonization can lead to the formation of various phenol derivatives . Photochemical reactions of this compound with styrene have also been reported .Aplicaciones Científicas De Investigación
Synthesis of Condensed γ-Lactams and Xanthones
6-Methoxybenzofuran-2,3-dione is utilized in the synthesis of condensed γ-lactam heterocycles and substituted xanthone derivatives. A study by Chandrasekhar et al. (2000) explored the alkylation of cyclic-1,3-diones with 2-bromo-6-methoxybenzofuran-3-one, leading to these novel compounds.
Development of β-Tricarbonyl Compounds
In another application, this compound reacted with alkyl carbamates to yield new β-tricarbonyl compounds. The work of Saçmacı et al. (2008) demonstrated the conversion of these compounds into various derivatives, contributing to chemical research in this area.
Isolation in Plant Chemical Investigation
A study by Luu et al. (2020) on the Vietnamese plant Aegiceras floridum identified this compound among other compounds, highlighting its natural occurrence and potential biological significance.
Synthesis and Structural Studies
Prieto et al. (2007) described the synthesis of ruthenium(II) complexes involving this compound as a ligand. This research contributes to the understanding of the structural and redox properties of such complexes.
Synthesis of Heterocycles and Acid-Base Indicators
Research has also been done on synthesizing heterocyclic compounds and potential acid-base indicators using this compound. For instance, Pyrko (2021) developed a new derivative of this compound for use as an acid-base titration indicator.
Novel Polycyclic Heteroaromatic Compounds
Patankar et al. (2008) synthesized novel polycyclic heteroaromatic compounds using this compound, exploring versatile chemical reactions and contributing to organic chemistry.
Application in Organic Synthesis
This compound has been used in various organic synthesis processes. Worlikar and Larock (2008) described its use in the palladium-catalyzed synthesis of isoindole-1,3-diones, demonstrating its versatility in organic chemistry.
Synthesis of Diketopyrrolopyrrole Derivatives
This compound has been involved in the synthesis of diketopyrrolopyrrole derivatives, which are of interest in optoelectronic materials and biological systems. Zhang et al. (2014) explored its role in the synthesis of these compounds, noting their potential applications.
Anticancer Agent Development
A series of 2-aroylquinoline-5,8-diones, synthesized using this compound, showed promising anticancer properties. Nepali et al. (2016) reported the anti-proliferative activity of these compounds, highlighting their potential in cancer therapy.
Mass Spectral Analysis
In the field of mass spectral analysis, El-Deen and Ibrahim (2003) utilized this compound derivatives to study mass spectra characteristics, contributing to analytical chemistry.
Mecanismo De Acción
While the specific mechanism of action for 6-Methoxybenzofuran-2,3-dione is not mentioned in the retrieved papers, benzofuran compounds in general have been found to exhibit diverse pharmacological activities . For example, some benzofuran derivatives have shown anti-hepatitis C virus activity and have been utilized as anticancer agents .
Safety and Hazards
Direcciones Futuras
Benzofuran compounds, including 6-Methoxybenzofuran-2,3-dione, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on the development of small-molecule bone-promoting drugs and the exploration of new synthesis methods .
Propiedades
IUPAC Name |
6-methoxy-1-benzofuran-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4/c1-12-5-2-3-6-7(4-5)13-9(11)8(6)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLMJXUETLTPDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70513596 | |
| Record name | 6-Methoxy-1-benzofuran-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70513596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49753-64-2 | |
| Record name | 6-Methoxy-1-benzofuran-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70513596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



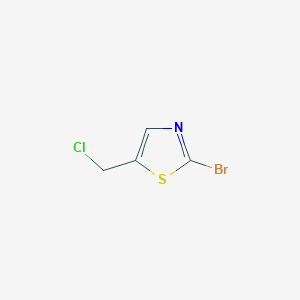

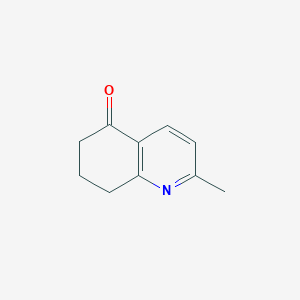
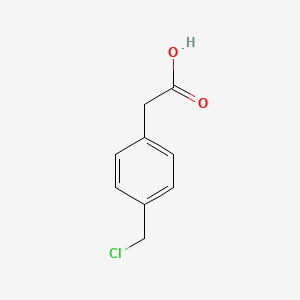

![benzofuro[2,3-d]pyridazin-4(3H)-one](/img/structure/B1626307.png)
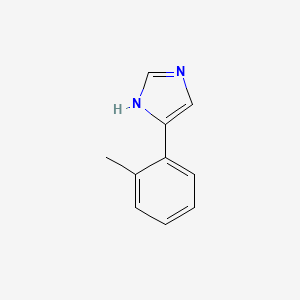

![6-[4-(Dimethylamino)phenyl]-1,2,5,6-tetrahydro-4-methyl-2-oxo-5-pyrimidinecarboxylic acid](/img/structure/B1626313.png)
